molecular formula C22H25ClFN3O3S B2604064 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1216503-20-6

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2604064
CAS No.: 1216503-20-6
M. Wt: 465.97
InChI Key: XATWABPVISLCKC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a morpholine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting phenol with chloroacetyl chloride, followed by coupling with the benzothiazole derivative.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the amide or morpholine moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the amide or morpholine moieties.

    Substitution: Substituted derivatives at the phenoxy or benzothiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride would depend on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Uniqueness

  • Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and biological activity.
  • Benzothiazole Ring : The benzothiazole ring is a versatile scaffold that can interact with various biological targets.
  • Morpholine Ring : The morpholine ring can enhance the compound’s solubility and bioavailability.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c23-18-8-4-9-19-21(18)24-22(30-19)26(11-5-10-25-12-14-28-15-13-25)20(27)16-29-17-6-2-1-3-7-17;/h1-4,6-9H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATWABPVISLCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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